1H-Pyrrole, 1-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

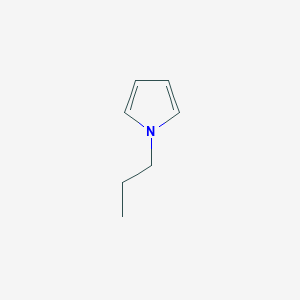

1H-Pyrrole, 1-propyl- (CAS 5145-64-2) is a nitrogen-containing heterocyclic compound with a propyl substituent attached to the pyrrole ring’s nitrogen atom. Its molecular formula is C₇H₁₁N, and it exhibits key physicochemical properties such as a calculated logP (octanol-water partition coefficient) of 1.898 and a log10 water solubility (log10WS) of -2.15, indicating moderate hydrophobicity . The McGowan volume (McVol) is 100.010 ml/mol, reflecting its molecular bulk . This compound is structurally related to other alkyl-substituted pyrroles, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

1H-Pyrrole, 1-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the propyl halide to form 1H-Pyrrole, 1-propyl-.

Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. For example, catalytic hydrogenation of pyrrole derivatives in the presence of propylating agents can be employed to produce 1H-Pyrrole, 1-propyl- on a larger scale .

Chemical Reactions Analysis

1H-Pyrrole, 1-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrrole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propyl group, where nucleophiles such as halides or amines replace the propyl group under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrroles and their derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrole, 1-propyl- has been investigated for its potential as an antibacterial and anticancer agent. Recent studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines.

- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of pyrrole-based compounds that showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .

- Anticancer Properties : Compounds derived from pyrrole have been designed to inhibit key kinases involved in cancer progression. For instance, fused pyrrole derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), demonstrating antiproliferative effects in human cancer cell lines such as MCF-7 and HCT116 .

Organic Synthesis

The versatility of 1H-Pyrrole, 1-propyl- in organic synthesis is notable. It serves as a building block for various complex molecules:

- Synthesis of Novel Compounds : Pyrroles can be synthesized through methods such as cyclization reactions and can be further functionalized to create derivatives with specific biological activities. For example, the development of pyrrole-based chalcone derivatives has been explored for their potential as therapeutic agents .

- Polymers and Materials Science : Pyrrole derivatives are used in the synthesis of conducting polymers due to their ability to form stable radical cations. These materials are utilized in applications ranging from sensors to organic electronics.

Case Study 1: Antibacterial Pyrrole Derivatives

A series of pyrrole derivatives were tested for antibacterial activity against various strains. One notable compound demonstrated an MIC of 8 ng/mL against MRSE, outperforming standard treatments . The structural modifications included alkyl substitutions that enhanced the compound's potency.

| Compound Name | MIC (against MRSE) | Comparison Drug | MIC |

|---|---|---|---|

| Pyrrole Derivative A | 8 ng/mL | Vancomycin | 0.5 µg/mL |

| Pyrrole Derivative B | 12 ng/mL | Isoniazid | 0.25 µg/mL |

Case Study 2: Anticancer Activity

In a study focusing on the design and synthesis of pyrrolo[3,2-d]pyrimidine derivatives, compounds were evaluated for their kinase inhibition properties. One compound exhibited a significant inhibition rate against CDK2/Cyclin A1 with an efficacy rate of up to 23%, showcasing the potential of pyrrole derivatives in cancer therapeutics .

| Compound Name | Kinase Target | Inhibition Rate (%) |

|---|---|---|

| Pyrrolo[3,2-d]pyrimidine A | CDK2/Cyclin A1 | 23 |

| Pyrrolo[3,2-d]pyrimidine B | EGFR | 10 |

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-propyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physical and Chemical Properties

The following table compares 1H-Pyrrole, 1-propyl- with structurally analogous pyrrole derivatives:

*Estimated based on substituent effects.

Key Observations :

- Alkyl chain length directly correlates with logP: The propyl group in 1H-Pyrrole, 1-propyl- increases hydrophobicity compared to 1-methyl- but less than 3-heptyl- .

- Substituent position : 2,5-dimethyl substitution () introduces steric effects and electronic modulation distinct from N-alkylated derivatives.

Structural and Electronic Analysis

- N-Alkylation vs. C-Alkylation : N-substituted pyrroles (e.g., 1-propyl-) exhibit distinct electronic profiles compared to C-substituted derivatives (e.g., 2,5-dimethyl-), affecting reactivity and intermolecular interactions .

- Bipyrroles : Compounds like 3,3′-bipyrrole () feature conjugated systems with expanded π-networks, enabling applications in optoelectronics .

Biological Activity

1H-Pyrrole, 1-propyl- (C₇H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-Pyrrole, 1-propyl- features a pyrrole ring substituted with a propyl group. The molecular structure contributes to its reactivity and interaction with biological targets. The compound's molecular weight is approximately 111.17 g/mol, and its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1H-Pyrrole, 1-propyl-. For instance, compounds designed based on the pyrrole structure have shown significant inhibition of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). One study reported that certain pyrrole derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1H-Pyrrole, 1-propyl- | MCF-7 | ~5 | CDK2/Cyclin A1 inhibition |

| Pyrrolo[3,2-d]pyrimidine | HCT116 | ~10 | EGFR inhibition |

| Fused pyrrole derivatives | Various | 1-10 | Cell cycle arrest at S phase |

Anti-inflammatory Effects

1H-Pyrrole, 1-propyl- has also been studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. Preliminary findings suggest that this compound could inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases .

Antibacterial Activity

The antibacterial potential of pyrrole derivatives has been explored extensively. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from the pyrrole structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 32 to 64 μg/mL .

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Bacteria Type | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Pyrrolyl Benzamide Derivative | MRSA | 32 | DNA gyrase inhibition |

| Phallusialides A & B | E. coli | 64 | Disruption of bacterial membrane integrity |

Study on Anticancer Activity

A study conducted by Castro-Falcon et al. (2023) synthesized a series of fused pyrroles that exhibited significant anticancer activity against various cell lines. The compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The results indicated that specific modifications to the pyrrole structure could enhance anticancer efficacy .

Study on Antibacterial Properties

In another investigation, Zhang et al. (2019) isolated novel alkaloids from Micromonospora sp., which included pyrrole derivatives with notable antibacterial activity against MRSA and E. coli. The study underscored the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) within this class of compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-propyl-substituted pyrrole derivatives?

Methodological Answer: 1H-Pyrrole, 1-propyl- derivatives are synthesized via enzymatic catalysis or regioselective cycloadditions. For example, Candida antarctica lipase B-catalyzed asymmetric N-alkoxycarbonylation with phenyl allyl carbonate in diisopropyl ether (60°C) enables high enantiomeric excess (>97%) for chiral 1-propyl-THβC derivatives . Alternative routes involve oxidation of intermediates with chloranil in xylene under reflux, followed by purification via recrystallization .

Q. How can spectroscopic and thermodynamic data for 1-propyl-pyrrole derivatives be reliably obtained?

Q. What safety precautions are critical when handling 1-propyl-pyrrole derivatives?

Methodological Answer: Hazard assessments indicate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting Safety Data Sheets (SDS) for specific antidotes .

Q. How are 1-propyl-pyrrole derivatives applied in heterocyclic chemistry?

Methodological Answer: These derivatives serve as precursors for fused heterocycles. For example, introducing allenyl and aldehyde groups at positions 1 and 2 of 1H-pyrrole enables synthesis of pyrrole-fused systems. Reduction of 1H-pyrrole-2-carbaldehyde yields (1H-pyrrol-2-yl)methanol, a key intermediate for bioactive molecules .

Advanced Research Questions

Q. How can regioselectivity challenges in 1-propyl-pyrrole functionalization be addressed?

Methodological Answer: Regioselective sulfonation at position 3 is achieved via TosMIC (tosylmethyl isocyanide) reactions in Et2O-DMSO with NaH. Column chromatography (hexane:ethyl acetate, 4:1) separates 4-aroyl-3-sulfonyl-1H-pyrrole isomers. Reaction progress is monitored by 1H NMR to confirm pyrazoline/isoxazoline ring formation .

Q. How should conflicting thermodynamic or spectroscopic data be resolved?

Q. What computational tools optimize the design of 1-propyl-pyrrole-based sensors or catalysts?

Methodological Answer:

SMILES notation (e.g., C(N1C=CC=C1)C1=CC=CO1 for 1-furfurylpyrrole) facilitates database searches and QSAR modeling. Non-covalent interaction analysis (e.g., NH-O hydrogen bonding with methanol) is performed using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. What methodologies assess the biological activity of 1-propyl-pyrrole derivatives?

Methodological Answer: Antimicrobial activity is evaluated via broth microdilution (MIC assays) against E. coli and S. aureus. Derivatives like 4-aroyl-3-sulfonyl-1H-pyrroles show enhanced activity (MIC 8–16 µg/mL) due to electron-withdrawing sulfonyl groups. Structural optimization involves replacing aryl groups with heterocycles (e.g., pyrazoles) .

Properties

CAS No. |

5145-64-2 |

|---|---|

Molecular Formula |

C7H11N |

Molecular Weight |

109.17 g/mol |

IUPAC Name |

1-propylpyrrole |

InChI |

InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

MFGOZCIHXVFZBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.